molecular formula C7H9N3 B13122467 (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine CAS No. 83665-88-7

(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine

Cat. No.: B13122467
CAS No.: 83665-88-7
M. Wt: 135.17 g/mol
InChI Key: WFTKGOSJJIRZEX-OWOJBTEDSA-N
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Description

(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine is an organic compound featuring a pyrimidine ring attached to a propenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine typically involves the reaction of pyrimidine derivatives with propenylamine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyrimidine halides react with propenylamine in the presence of a base and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the double bond in the propenylamine group to a single bond, forming saturated amines.

    Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

    (E)-3-(Pyridin-3-yl)prop-2-en-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (E)-3-(Pyrimidin-4-yl)prop-2-en-1-amine: Similar structure but with the pyrimidine ring attached at a different position.

Uniqueness: (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

83665-88-7

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

(E)-3-pyrimidin-5-ylprop-2-en-1-amine

InChI

InChI=1S/C7H9N3/c8-3-1-2-7-4-9-6-10-5-7/h1-2,4-6H,3,8H2/b2-1+

InChI Key

WFTKGOSJJIRZEX-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=NC=N1)/C=C/CN

Canonical SMILES

C1=C(C=NC=N1)C=CCN

Origin of Product

United States

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